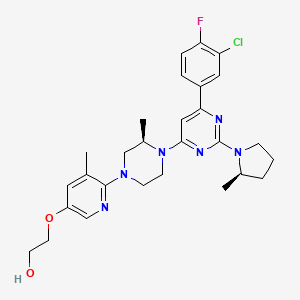
2-((6-((R)-4-(6-(3-Chloro-4-fluorophenyl)-2-((R)-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including pyrimidine, piperazine, and pyridine rings, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol typically involves multi-step organic synthesis. Key steps may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine ring: This step may involve nucleophilic substitution reactions.
Attachment of the pyridine ring: This can be done through coupling reactions.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its complex structure may allow for specific interactions with biological targets.
Industry
In industry, this compound may be used in the development of new materials with unique properties, such as polymers or coatings. Its chemical reactivity can be harnessed for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol: shares similarities with other compounds containing pyrimidine, piperazine, and pyridine rings.
2-((6-(®-4-(6-(3-Chloro-4-fluorophenyl)-2-(®-2-methylpyrrolidin-1-yl)pyrimidin-4-yl)-3-methylpiperazin-1-yl)-5-methylpyridin-3-yl)oxy)ethanol: is unique due to its specific combination of functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which can result in unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C28H34ClFN6O2 |
|---|---|
Poids moléculaire |
541.1 g/mol |
Nom IUPAC |
2-[6-[(3R)-4-[6-(3-chloro-4-fluorophenyl)-2-[(2R)-2-methylpyrrolidin-1-yl]pyrimidin-4-yl]-3-methylpiperazin-1-yl]-5-methylpyridin-3-yl]oxyethanol |
InChI |
InChI=1S/C28H34ClFN6O2/c1-18-13-22(38-12-11-37)16-31-27(18)34-9-10-35(20(3)17-34)26-15-25(21-6-7-24(30)23(29)14-21)32-28(33-26)36-8-4-5-19(36)2/h6-7,13-16,19-20,37H,4-5,8-12,17H2,1-3H3/t19-,20-/m1/s1 |
Clé InChI |
DJJAPLFKZSYEKL-WOJBJXKFSA-N |
SMILES isomérique |
C[C@@H]1CCCN1C2=NC(=CC(=N2)N3CCN(C[C@H]3C)C4=NC=C(C=C4C)OCCO)C5=CC(=C(C=C5)F)Cl |
SMILES canonique |
CC1CCCN1C2=NC(=CC(=N2)N3CCN(CC3C)C4=NC=C(C=C4C)OCCO)C5=CC(=C(C=C5)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


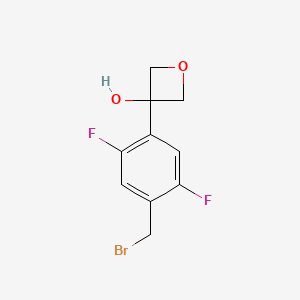

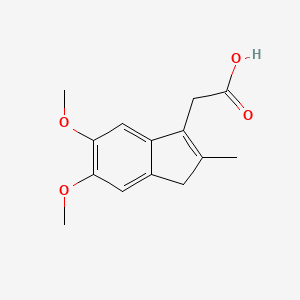
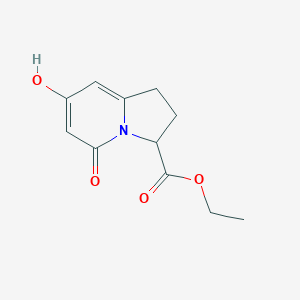
![4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12987529.png)
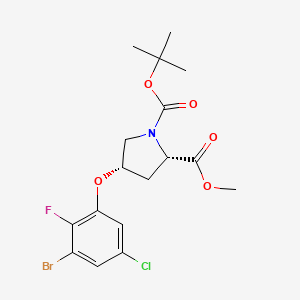
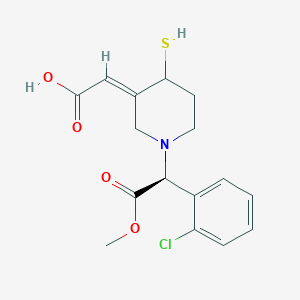
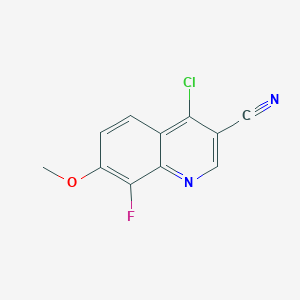
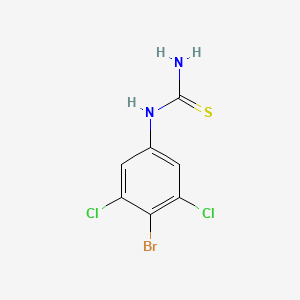
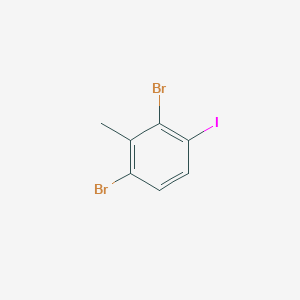
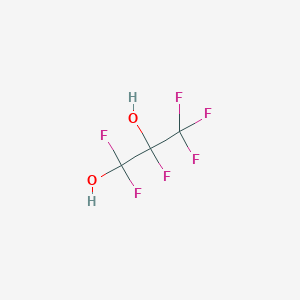
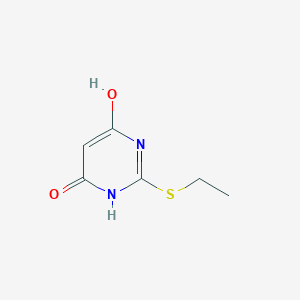
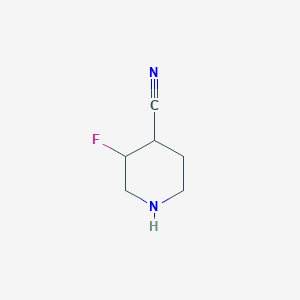
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
